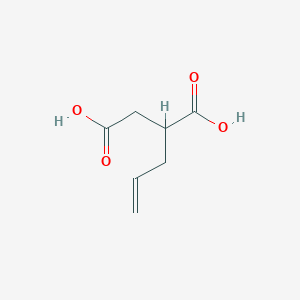

Allylsuccinat

Cat. No. B8345652

Key on ui cas rn:

5754-10-9

M. Wt: 158.15 g/mol

InChI Key: OCXPJMSKLNNYLE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09139770B2

Procedure details

Water (321 g, 321 mL, 1.78 moles) was placed in a 1 L, 3-neck RBF and briefly vacuumed to remove oxygen. Then allyl succinic anhydride (50 g, 42.7 mL, 357 mmoles) was added and the reaction solution heated to 110 C overnight. The reaction solution was then cooled to room temperature and the volatiles removed from a sample to prepare for FTIR analysis. After confirming the anhydride had been converted to carboxylic acid, the volatiles were removed by vacuum transfer while stirring the reaction solution at 30 C. The reaction flask temperature was maintained with a temperature controller while being monitored using a thin wire thermocouple placed between the heating mantle and reaction flask. As the product began to solidify, the solids were broken up to facilitate drying. After the majority of the water had been removed, the flask was connected directly to the Schlenk line to achieve a pressure <20 mtorr overnight. The product is a white solid (55.6 g, 352 mmoles, 98.5% yield). 1H NMR (DMSO-d6, δ): 2.07 to 2.35 and 2.42 to 2.52 (m, 4H, CH2═CHCH2CH(CO2H)CH2CO2H), 2.66 to 2.74 (m, 1H, CH2CH(CO2H)CH2), 5.00 to 5.09 (m, 2H, CH2═CHCH2) 5.6 to 5.78 (m, 1H, CH2═CHCH2CH). IR (cm−1, diamond): 2300 to 3700 (broad CO2H), 3029 w (sp2 C—H), 2978w, 2921w (sp3 C—H), 1689 s (C═O).

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

carboxylic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

98.5%

Identifiers

|

REACTION_CXSMILES

|

[OH2:1].[CH2:2]([CH:5]1[CH2:10][C:9](=[O:11])[O:8][C:6]1=[O:7])[CH:3]=[CH2:4]>>[CH2:2]([CH:5]([CH2:10][C:9]([OH:8])=[O:11])[C:6]([OH:1])=[O:7])[CH:3]=[CH2:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

321 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

42.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)C1C(=O)OC(C1)=O

|

Step Three

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

carboxylic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring the reaction solution at 30 C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove oxygen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction solution heated to 110 C overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles removed from a sample

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to prepare for FTIR analysis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles were removed by vacuum transfer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction flask temperature was maintained with a temperature controller

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermocouple placed between the heating mantle and reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to facilitate drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the majority of the water had been removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a pressure <20 mtorr overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)C(C(=O)O)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 352 mmol | |

| AMOUNT: MASS | 55.6 g | |

| YIELD: PERCENTYIELD | 98.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 98.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |